molecular formula C17H22N4OS B2705686 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide CAS No. 2034201-00-6

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide

Cat. No.: B2705686
CAS No.: 2034201-00-6
M. Wt: 330.45
InChI Key: UYJJXSFZDWLZGT-UHFFFAOYSA-N
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Description

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of molecules designed by linking a pyrazole-heterocycle, specifically a 5-cyclopropyl-1H-pyrazole, to a carboxamide functionality via a piperidine spacer . This structural motif is common in the development of novel therapeutic agents, as the piperidine scaffold is a privileged structure in drug discovery . The 5-cyclopropyl group on the pyrazole ring may influence the compound's electronic properties and metabolic stability, while the methylthiophene carboxamide moiety can serve as a key pharmacophore for target binding . Analogs with highly similar structures, such as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide (CAS# 2034201-17-5), demonstrate that this core architecture is actively investigated for its potential biological activities . The precise mechanism of action for this specific compound is a subject of ongoing investigation, but related molecules are frequently explored for their interactions with enzymatic targets and cellular receptors . This product is intended for research applications only, including but not limited to in vitro bioactivity screening, hit-to-lead optimization studies, and as a standard in analytical chemistry. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-2-5-15(23-11)17(22)18-13-6-8-21(9-7-13)16-10-14(19-20-16)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJJXSFZDWLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the thiophene ring. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound 1: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Core structure : Isoxazole (4-carboxamide) linked to a thiazole ring.
  • Key differences :
    • The target compound replaces the isoxazole-thiazole system with a pyrazole-thiophene scaffold.
    • The piperidine group in the target compound is absent in Compound 1, which may reduce its CNS bioavailability.
  • Pharmacological implications: Thiazole and isoxazole rings are electron-deficient, favoring interactions with polar enzyme active sites.
Compound 2: SR-144528 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
  • Core structure : Pyrazole substituted with iodophenyl and dichlorophenyl groups, linked to a piperidine-carboxamide.
  • Key differences :
    • The target compound replaces the bulky iodophenyl and dichlorophenyl substituents with a cyclopropyl group, reducing steric hindrance and molecular weight (estimated ~380 vs. 476.05 g/mol for SR-144528).
    • The 5-methylthiophene in the target compound may confer distinct electronic properties compared to SR-144528’s aromatic halogens.
  • Pharmacological implications: SR-144528 is a cannabinoid receptor CB2 antagonist. The cyclopropyl group in the target compound might shift selectivity toward other receptors (e.g., kinases or GPCRs) due to reduced steric bulk.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2 (SR-144528)
Molecular Weight ~380 (estimated) 237.25 476.05
Heterocyclic Core Pyrazole-thiophene Isoxazole-thiazole Pyrazole
Key Substituents Cyclopropyl, piperidine Thiazole, methyl Iodophenyl, dichlorophenyl
Lipophilicity (LogP) Moderate (predicted) Low (polar heterocycles) High (aromatic halogens)
Solubility Moderate (piperidine enhances) Low (polarity limits) Low (high MW, halogens)

Research Findings and Trends

Impact of Heterocycles :

  • Pyrazole-thiophene systems (target compound) balance lipophilicity and hydrogen-bonding capacity, favoring both membrane permeability and target engagement. In contrast, isoxazole-thiazole systems (Compound 1) are more polar, limiting CNS activity .
  • Bulky halogenated aryl groups (Compound 2) enhance receptor binding affinity but reduce metabolic stability and solubility .

Role of Substituents :

  • The cyclopropyl group in the target compound may confer metabolic stability via resistance to oxidative degradation compared to SR-144528’s halogenated groups.
  • Piperidine in the target compound and SR-144528 supports conformational flexibility, critical for receptor interactions.

Therapeutic Potential: The target compound’s moderate molecular weight and lipophilicity align with Lipinski’s rules for drug-likeness, suggesting oral bioavailability. SR-144528’s high molecular weight and halogens limit its developability despite potent activity.

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target of this compound is p21-activated kinase 4 (PAK4) . The inhibition of PAK4 affects various biochemical pathways regulated by Rho family GTPases, specifically Rac and Cdc42 . This inhibition leads to several cellular effects, including:

  • Inhibition of cell growth
  • Promotion of cell apoptosis
  • Regulation of cytoskeletal functions .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Induces apoptosis in cancer cells, potentially useful in cancer therapy .
Anti-inflammatory Effects May inhibit inflammatory pathways, offering potential for treating inflammatory diseases .
Antibacterial Properties Some pyrazole derivatives exhibit antibacterial activity, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

Research indicates that the structural components of this compound contribute significantly to its biological activity. The presence of the pyrazole ring is particularly important for its interaction with biological targets, enhancing its efficacy as an antitumor agent.

Comparison with Similar Compounds

Similar compounds have been evaluated for their biological activities. For instance:

Compound Target Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazoleAntitumor and anti-inflammatory .
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-phenoxyacetamideAntimicrobial properties .

Case Studies

Several studies have highlighted the promising biological activities of pyrazole derivatives, including this compound:

  • Anticancer Effects : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Combination Therapies : Research indicated that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects in breast cancer cell lines, particularly in resistant subtypes such as Claudin-low .

Q & A

Q. What are the recommended synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide, and how can intermediates be characterized?

A multi-step synthesis approach is typical for pyrazole-piperidine hybrids. For example, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives can yield pyrazole intermediates, followed by piperidine functionalization . Characterization of intermediates should include 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Controlled synthesis protocols, such as copolymerization with reagents like DMDAAC, may optimize yield and purity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

X-ray crystallography is definitive for resolving 3D conformation, as demonstrated for pyrazole-thiazole hybrids . Vibrational spectroscopy (IR) identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}), while NMR confirms substituent positioning (e.g., cyclopropyl proton splitting patterns) . UV-Vis can assess π-π* transitions in the thiophene moiety .

Q. How can researchers assess the compound's solubility and stability under experimental conditions?

Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability studies should use HPLC or LC-MS to monitor degradation under light, heat, or oxidative stress (e.g., 40°C for 48 hours) . For in vitro assays, DMSO stock solutions should be stored at -20°C to prevent precipitation .

Advanced Research Questions

Q. What computational strategies are suitable for predicting binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of receptors (e.g., cannabinoid receptors) can model interactions, focusing on the piperidine-thiophene scaffold's hydrophobic pockets . Density functional theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and electrostatic potential maps to predict ligand-receptor affinity .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Adjust experimental design by standardizing compound purity (>95%, confirmed via HPLC) and pharmacokinetic parameters (e.g., plasma protein binding) .

Q. What strategies optimize the compound's selectivity for target enzymes or receptors?

Structure-activity relationship (SAR) studies are key. For example, modifying the cyclopropyl group on the pyrazole or substituting methylthiophene with halogens (e.g., Cl, F) can enhance selectivity. Competitive binding assays against off-target receptors (e.g., serotonin receptors) help refine selectivity .

Q. How can researchers address low yield during the final carboxamide coupling step?

Optimize coupling reagents (e.g., HATU vs. EDCI) and reaction conditions (e.g., DMF as solvent, 0°C to room temperature). Monitor reaction progress via TLC or LC-MS. If steric hindrance occurs, introduce microwave-assisted synthesis (100°C, 30 min) to improve efficiency .

Q. What in vitro models are appropriate for evaluating metabolic stability?

Use liver microsomes (human or rodent) with NADPH cofactors to assess cytochrome P450-mediated metabolism. LC-MS/MS quantifies parent compound depletion over time. Compare results with control compounds (e.g., verapamil) to benchmark stability .

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